molecular formula C10H15NO2 B7905798 2-Methoxy-5-propoxyaniline

2-Methoxy-5-propoxyaniline

Cat. No.: B7905798
M. Wt: 181.23 g/mol
InChI Key: GQCAXPMFLSLYIW-UHFFFAOYSA-N
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Description

Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or dyes, leveraging their electron-donating substituents for reactivity tuning .

Properties

IUPAC Name

2-methoxy-5-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h4-5,7H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCAXPMFLSLYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-propoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of Suzuki-Miyaura coupling, where 2-methoxy-5-bromoaniline is reacted with propylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or alkylated derivatives of this compound.

Scientific Research Applications

2-Methoxy-5-propoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-propoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. Studies using molecular docking and computational modeling can provide insights into these interactions .

Comparison with Similar Compounds

5-Methyl-2-propoxyaniline (C₁₁H₁₇NO)

Structural Features : Propoxy group at position 2 and methyl at position 5.
Physical Properties :

  • Appearance: Colorless to light yellow liquid .
  • Solubility: Soluble in alcohols and ethers; insoluble in water .
    Safety : Classified as an irritant (Hazard Class: IRRITANT) .
    Applications : Likely used as an intermediate in organic synthesis due to its solubility profile and amine functionality.

2-Methoxy-5-methylaniline (C₈H₁₁NO)

Structural Features : Methoxy at position 2 and methyl at position 5.
Physical Properties :

  • Availability: Sold as a reference standard (100 µg/mL in methanol) . Synthesis: Not explicitly described, but similar compounds often involve alkylation or nitration followed by reduction . Applications: Potential use in polymer chemistry or dye synthesis, inferred from its structural similarity to other aniline derivatives .

2-Methoxy-5-nitroaniline (C₇H₈N₂O₃)

Structural Features: Methoxy at position 2 and nitro (-NO₂) at position 5. Reactivity: The nitro group enables catalytic hydrogenation, a key step in synthesizing amines . Safety: Associated with hazards such as skin sensitization, eye irritation, and aquatic toxicity . Applications: Intermediate in pharmaceuticals or explosives due to nitro group reactivity .

5-Methoxy-2-phenoxyaniline (C₁₃H₁₃NO₂)

Structural Features: Methoxy at position 5 and phenoxy (-OPh) at position 2. Properties: Increased hydrophobicity compared to alkyl-substituted analogs, impacting solubility and biological activity . Applications: Potential use in advanced materials or bioactive molecules due to aromatic phenoxy group .

Comparative Analysis Table

Compound Molecular Formula Substituents (Position) Physical State Solubility Key Hazards Applications Evidence ID
5-Methyl-2-propoxyaniline C₁₁H₁₇NO 2-propoxy, 5-methyl Liquid Organic solvents Irritant Organic synthesis
2-Methoxy-5-methylaniline C₈H₁₁NO 2-methoxy, 5-methyl Solution Methanol Not specified Reference standards
2-Methoxy-5-nitroaniline C₇H₈N₂O₃ 2-methoxy, 5-nitro Solid Not specified Skin sensitization Pharmaceuticals, dyes
5-Methoxy-2-phenoxyaniline C₁₃H₁₃NO₂ 5-methoxy, 2-phenoxy Not specified Not specified Not specified Bioactive molecules

Key Findings and Insights

  • Substituent Effects : Electron-donating groups (e.g., methoxy, propoxy) enhance solubility in organic solvents, while electron-withdrawing groups (e.g., nitro) increase reactivity for hydrogenation or electrophilic substitution .
  • Safety Profiles : Alkyl-substituted anilines (e.g., 5-Methyl-2-propoxyaniline) are primarily irritants, whereas nitro-substituted analogs pose higher toxicity risks .
  • Applications: Propoxy and phenoxy derivatives show promise in hydrophobic applications, while nitro-substituted compounds are valuable in reactive intermediates .

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